![molecular formula C15H20N2O4 B2698800 N-(1-cyano-1-methylpropyl)-3,4,5-trimethoxybenzamide CAS No. 1252502-27-4](/img/structure/B2698800.png)
N-(1-cyano-1-methylpropyl)-3,4,5-trimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyano-1-methylpropyl)-3,4,5-trimethoxybenzamide, commonly known as TMA-6, is a chemical compound that belongs to the family of phenethylamines. It is a highly potent and selective agonist of the serotonin 5-HT2A receptor, which is known to play a crucial role in the regulation of mood, cognition, and perception. TMA-6 has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience, pharmacology, and psychopharmacology.
Wirkmechanismus
TMA-6 acts as a highly selective agonist of the serotonin 5-HT2A receptor, which is known to play a crucial role in the regulation of mood, cognition, and perception. Upon binding to the receptor, TMA-6 induces a conformational change in the receptor, leading to the activation of a cascade of intracellular signaling pathways. This ultimately results in the modulation of various neurotransmitter systems, including dopamine, norepinephrine, and acetylcholine.
Biochemical and Physiological Effects:
TMA-6 has been shown to produce a range of biochemical and physiological effects, including changes in mood, perception, and cognition. It has been reported to induce feelings of euphoria, altered visual perception, and heightened sensory awareness. TMA-6 has also been shown to increase heart rate, blood pressure, and body temperature, indicating its potential as a cardiovascular stimulant.
Vorteile Und Einschränkungen Für Laborexperimente
TMA-6 has several advantages as a research tool, including its high potency and selectivity for the 5-HT2A receptor, which allows for precise manipulation of the receptor system. It also has a relatively long half-life, which allows for sustained effects and prolonged experimentation. However, TMA-6 also has several limitations, including its potential for toxicity and the need for careful dosing and administration.
Zukünftige Richtungen
There are several future directions for the study of TMA-6 and its potential applications in scientific research. One area of interest is the development of novel therapeutic agents based on the structure and function of TMA-6. Another area of interest is the study of the neurochemical mechanisms underlying the effects of TMA-6 and other hallucinogenic drugs on the brain. Additionally, the potential use of TMA-6 in the treatment of various psychiatric disorders, including depression and anxiety, warrants further investigation.
Synthesemethoden
TMA-6 can be synthesized using various methods, including the reduction of 3,4,5-trimethoxybenzaldehyde with sodium borohydride, followed by the reaction of the resulting alcohol with cyanomethylpropane in the presence of a strong base. Alternatively, TMA-6 can be prepared by the reaction of 3,4,5-trimethoxybenzoyl chloride with N-cyanomethyl-N-methylamine in the presence of a Lewis acid catalyst.
Wissenschaftliche Forschungsanwendungen
TMA-6 has been widely used in scientific research for its ability to selectively activate the 5-HT2A receptor, which is known to play a crucial role in the regulation of mood, cognition, and perception. TMA-6 has been studied for its potential applications in the treatment of various psychiatric disorders, including depression, anxiety, and schizophrenia. It has also been used in the study of the neurochemical mechanisms underlying the effects of hallucinogenic drugs, such as LSD and psilocybin.
Eigenschaften
IUPAC Name |
N-(2-cyanobutan-2-yl)-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-6-15(2,9-16)17-14(18)10-7-11(19-3)13(21-5)12(8-10)20-4/h7-8H,6H2,1-5H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTLCWCZLEISMBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-methylpropyl)-3,4,5-trimethoxybenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.